molecular formula C9H9N3 B1612221 Isoquinoline-1,7-diamine CAS No. 244219-96-3

Isoquinoline-1,7-diamine

Cat. No. B1612221
M. Wt: 159.19 g/mol
InChI Key: PUIYPHIFMLGHFX-UHFFFAOYSA-N
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Description

Isoquinoline-1,7-diamine is a compound with the CAS Number: 244219-96-3 . Its IUPAC name is 1,7-isoquinolinediamine . It has a molecular weight of 159.19 . The compound is stored at room temperature .


Synthesis Analysis

Isoquinoline and its derivatives have been synthesized through several methods. The Pomeranz-Fritsch method involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The Bischler-Napieralski reaction cyclizes beta-phenylethylamine under acid catalysis . The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone . The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is a more efficient process, offering higher yields .


Molecular Structure Analysis

The molecular formula of Isoquinoline-1,7-diamine is C9H9N3 . The InChI code is 1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) .


Chemical Reactions Analysis

Isoquinoline synthesis has seen significant progress over the years . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields and short reaction times . Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation gives various substituted isoquinolines .


Physical And Chemical Properties Analysis

Isoquinoline-1,7-diamine is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Scientific Research Applications

1. Field of Application: Medicinal Chemistry and Drug Development

  • Experimental Procedures : One common approach is the Pictet-Spengler reaction, where tetrahydroisoquinoline is obtained from β-arylethylamine and carbonyl compounds through cyclization and condensation in the presence of hydrogen chloride .
  • Results and Outcomes : Isoquinoline-1,7-diamine derivatives serve as scaffolds for designing bioactive molecules, including anti-cancer, anti-malarial, and other therapeutic agents .

2. Field of Application: Organic Synthesis and Catalysis

  • Experimental Procedures : Efficient synthetic methods often involve acryloyl benzamides as key substrates, leading to isoquinoline-1,7-diamine compounds .

3. Field of Application: Natural Product Chemistry

  • Results and Outcomes : Isoquinoline alkaloids play a role in plant defense mechanisms and exhibit diverse biological activities .

4. Field of Application: Pharmacology and Bioactivity Studies

  • Results and Outcomes : Isoquinoline-1,7-diamine derivatives may exhibit promising activity against specific disease targets .

Safety And Hazards

The safety information for Isoquinoline-1,7-diamine includes several hazard statements such as H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Isoquinoline and its derivatives have demonstrated a wide range of biological activities, making them an important class of natural alkaloids . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This has led to the development of new strategies and the implementation of semi-synthesis or total synthesis .

properties

IUPAC Name

isoquinoline-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYPHIFMLGHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618968
Record name Isoquinoline-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-1,7-diamine

CAS RN

244219-96-3
Record name Isoquinoline-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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